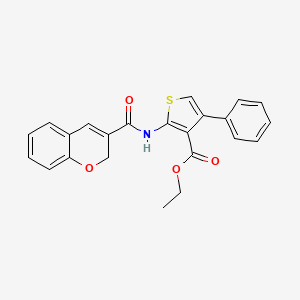
ETHYL 2-(2H-CHROMENE-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a chromene ring fused with a thiophene ring, both of which are known for their significant biological and pharmacological properties. The presence of these rings in the structure makes this compound a potential candidate for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2H-CHROMENE-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where 2,4-dihydroxy benzaldehyde reacts with ethyl acetoacetate in the presence of piperidine in ethanol to form the chromene ring . This intermediate product then undergoes further reactions to introduce the thiophene ring and the carboxamido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Green chemistry principles, such as using eco-friendly solvents and catalysts, are also considered to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 2-(2H-CHROMENE-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Coumarin Derivatives: Compounds like 3-acetyl-7-hydroxy-2H-chromen-2-one share structural similarities with the chromene ring.
Thiophene Derivatives: Compounds containing the thiophene ring, such as 2-amino thiazole derivatives.
Uniqueness
Ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate is unique due to its combined chromene and thiophene rings, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Propiedades
IUPAC Name |
ethyl 2-(2H-chromene-3-carbonylamino)-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-2-27-23(26)20-18(15-8-4-3-5-9-15)14-29-22(20)24-21(25)17-12-16-10-6-7-11-19(16)28-13-17/h3-12,14H,2,13H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESBRAOLEKIIBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2365213.png)
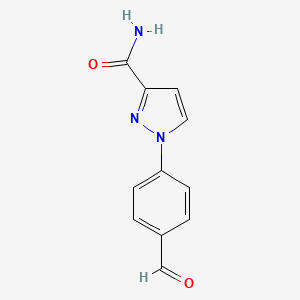

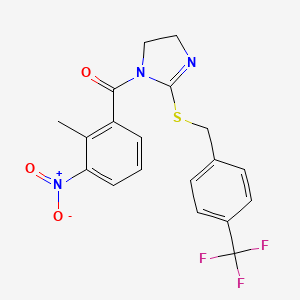
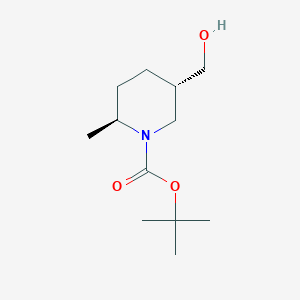
![Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2365221.png)
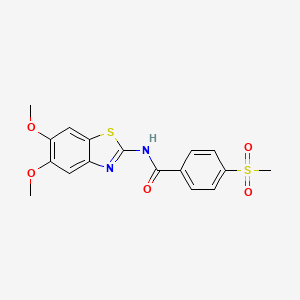
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2365225.png)
![N-[(3-Chlorophenyl)-(4-cyanophenyl)methyl]oxirane-2-carboxamide](/img/structure/B2365226.png)
![2-Chloro-N-[3-methyl-4-[(2-pyrazol-1-ylacetyl)amino]phenyl]propanamide](/img/structure/B2365229.png)
![1-benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2365230.png)
![1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2365231.png)
![3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2365233.png)
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2365236.png)
